molecular formula C25H16O4 B5708999 3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No.: B5708999
M. Wt: 380.4 g/mol
InChI Key: PNJJTJYZHKHCQE-UHFFFAOYSA-N
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Description

3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of flavones Flavones are a group of naturally occurring compounds known for their diverse biological activities

Preparation Methods

The synthesis of 3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with naphthalene-2-carbaldehyde in the presence of a base, followed by cyclization to form the chromenone ring. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anti-cancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as flavones and naphthopyrans.

    Flavones: These compounds share a similar chromenone structure but may have different substituents on the aromatic rings. Examples include 3-hydroxyflavone and 2-(4-chlorophenyl)-3-hydroxyflavone.

    Naphthopyrans: These compounds contain a naphthalene ring fused to a pyran ring. They are known for their photochromic properties and are used in various photonic devices.

The uniqueness of this compound lies in its specific combination of a naphthalene ring and a chromenone structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(2-naphthalen-2-yl-2-oxoethoxy)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O4/c26-23(18-10-9-16-5-1-2-6-17(16)13-18)15-28-19-11-12-21-20-7-3-4-8-22(20)25(27)29-24(21)14-19/h1-14H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJJTJYZHKHCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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